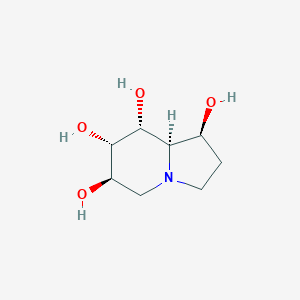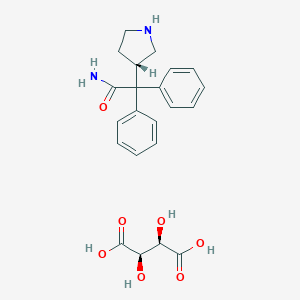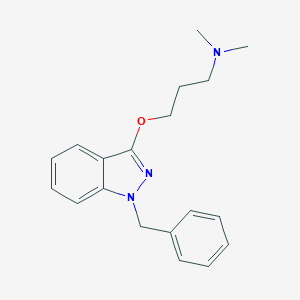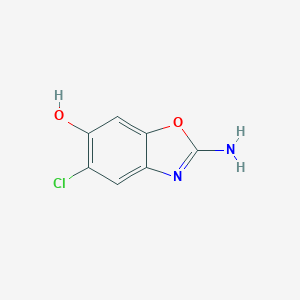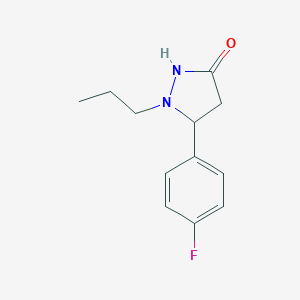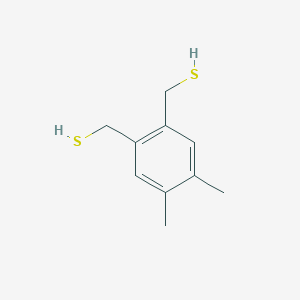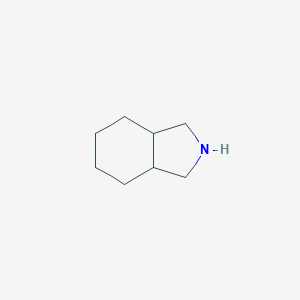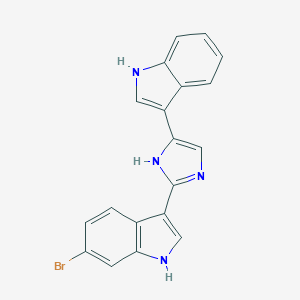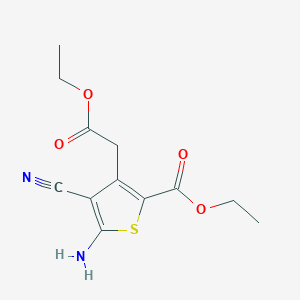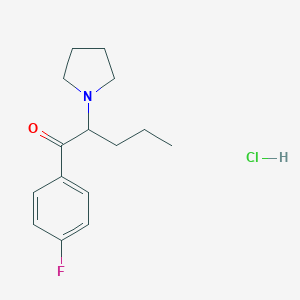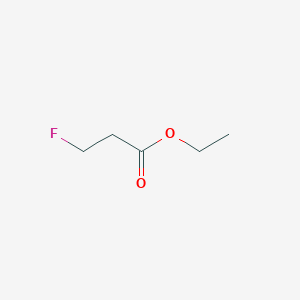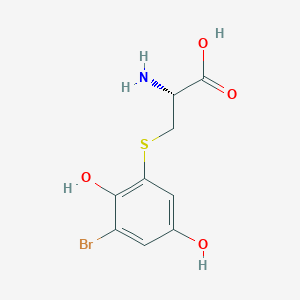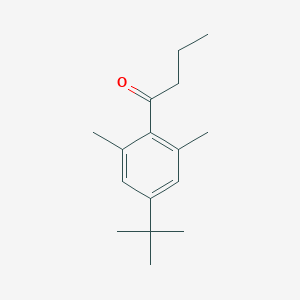
4'-tert-Butyl-2',6'-dimethylbutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-tert-Butyl-2',6'-dimethylbutyrophenone, also known as TBB, is a photoinitiator that is commonly used in polymerization reactions. It is a type of organic compound that is often used in the production of plastics, adhesives, and coatings. TBB has a unique chemical structure that allows it to absorb light energy and initiate a chain reaction that leads to the formation of a polymer.
Mecanismo De Acción
4'-tert-Butyl-2',6'-dimethylbutyrophenone works by absorbing light energy and initiating a chain reaction that leads to the formation of a polymer. When exposed to UV light, 4'-tert-Butyl-2',6'-dimethylbutyrophenone undergoes a photochemical reaction that generates free radicals. These free radicals then react with monomers to form a polymer.
Efectos Bioquímicos Y Fisiológicos
4'-tert-Butyl-2',6'-dimethylbutyrophenone is not known to have any significant biochemical or physiological effects. However, it is important to handle 4'-tert-Butyl-2',6'-dimethylbutyrophenone with care, as it can be toxic if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-tert-Butyl-2',6'-dimethylbutyrophenone has several advantages as a photoinitiator in lab experiments. It has a high efficiency for initiating polymerization reactions, and it can be activated by a wide range of wavelengths of light. 4'-tert-Butyl-2',6'-dimethylbutyrophenone is also compatible with a wide range of monomers and can be used in a variety of polymerization reactions.
However, 4'-tert-Butyl-2',6'-dimethylbutyrophenone also has some limitations. It can be expensive to produce, and it can be difficult to remove from the final product. 4'-tert-Butyl-2',6'-dimethylbutyrophenone can also be sensitive to oxygen and moisture, which can reduce its efficiency as a photoinitiator.
Direcciones Futuras
There are several potential future directions for research on 4'-tert-Butyl-2',6'-dimethylbutyrophenone. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new photoinitiators that have improved efficiency and stability. Finally, there is a growing interest in the use of 4'-tert-Butyl-2',6'-dimethylbutyrophenone and other photoinitiators in 3D printing and other additive manufacturing technologies.
Métodos De Síntesis
4'-tert-Butyl-2',6'-dimethylbutyrophenone can be synthesized through a variety of methods, including Friedel-Crafts acylation, Grignard reaction, and oxidation of the corresponding alcohol. The most common method of synthesis involves the reaction of 4-tert-butylphenol with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Aplicaciones Científicas De Investigación
4'-tert-Butyl-2',6'-dimethylbutyrophenone has a wide range of applications in scientific research, particularly in the field of polymer chemistry. It is commonly used as a photoinitiator in the production of polymers and resins. 4'-tert-Butyl-2',6'-dimethylbutyrophenone is also used in the synthesis of dendrimers, which are highly branched, tree-like molecules that have a wide range of applications in materials science, drug delivery, and imaging.
Propiedades
Número CAS |
1703-90-8 |
|---|---|
Nombre del producto |
4'-tert-Butyl-2',6'-dimethylbutyrophenone |
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
1-(4-tert-butyl-2,6-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C16H24O/c1-7-8-14(17)15-11(2)9-13(10-12(15)3)16(4,5)6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
AXVCLVJCZWBTJZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C |
SMILES canónico |
CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C |
Otros números CAS |
1703-90-8 |
Sinónimos |
4'-tert-butyl-2',6'-dimethylbutyrophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



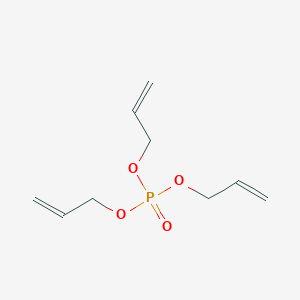
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
